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Compound of Interest

Compound Name: CCT241736

Cat. No.: B606547 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) regarding the preclinical toxicity of CCT241736, a dual FLT3 and Aurora kinase

inhibitor. The information is intended for researchers, scientists, and drug development

professionals conducting experiments with this compound.

Frequently Asked Questions (FAQs)
Q1: What is the maximum tolerated dose (MTD) of CCT241736 in mice?

A1: In preclinical studies using athymic nude mice bearing AML xenografts, the maximum

tolerated dose (MTD) of CCT241736 was established as 100 mg/kg administered orally twice

daily[1].

Q2: What are the observed signs of toxicity at doses exceeding the MTD?

A2: At a dose of 150 mg/kg administered orally twice daily, mice exhibited weight loss, which

necessitated a dose reduction in the study[1]. Specific details on other clinical signs of toxicity

at this dose are not extensively reported in the available literature. Researchers should closely

monitor animals for any signs of distress, including but not limited to, significant weight loss,

changes in behavior, and altered food and water intake when approaching or exceeding the

MTD.

Q3: Was any toxicity observed during chronic administration at therapeutic doses?
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A3: In a study with MOLM-13 human tumor xenografts, CCT241736 administered orally at

doses of 25, 50, and 100 mg/kg twice daily resulted in a dose-dependent reduction in tumor

growth with no observed toxicity during chronic dosing[1][2]. However, this is a general

statement, and specific toxicological endpoints were not detailed.

Q4: Which preclinical species is most suitable for toxicology studies of CCT241736?

A4: Based on in vitro metabolism studies, the minipig showed the greatest similarity to humans

in terms of its overall metabolic profile for CCT241736 and is therefore suggested as the most

appropriate non-rodent species for toxicology studies[3][4][5]. For rodents, both mouse and rat

are considered suitable based on their metabolic profiles[3][4][5].

Q5: Are there any known off-target effects of CCT241736 that could contribute to toxicity?

A5: CCT241736 is a potent dual inhibitor of FLT3 and Aurora kinases[2][6]. In vitro screening

has shown that CCT241736 has few off-target kinase activities and does not significantly inhibit

major cytochrome P450 isoforms (CYP1A2, 2A6, 2C9, 2C19, 2D6, or 3A4) or the hERG

channel at concentrations up to 10 μM, suggesting a low potential for drug-drug interactions

and cardiac toxicity related to these mechanisms[2][3].
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Observed Issue Potential Cause Recommended Action

Significant Body Weight Loss

in Mice

Dose of CCT241736 may be

too high.

A study reported weight loss in

mice at a dose of 150 mg/kg

twice daily[1]. If significant

weight loss (typically >15-20%)

is observed, consider reducing

the dose to the established

MTD of 100 mg/kg twice daily

or lower. Ensure the vehicle is

well-tolerated and not

contributing to the weight loss.

Monitor animal health daily.

No Apparent Anti-Tumor

Efficacy

Sub-optimal dosing or

formulation issues.

Confirm the correct dosage

and administration schedule.

CCT241736 has high oral

bioavailability[3]. Ensure the

compound is properly

formulated. A suggested

vehicle for oral administration

is a mixture of 10% DMSO,

20% PEG 400, 5% Tween 80,

and 65% water[1]. Verify the

integrity of the compound.
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Unexpected Adverse Events
Species-specific toxicity or

experimental variability.

The metabolic profile of

CCT241736 can differ between

species[3][4][5]. If unexpected

toxicities arise, consider if the

chosen animal model is the

most appropriate. Review the

experimental protocol for any

potential confounding factors.

For any severe or unexpected

adverse events, it is

recommended to halt the

experiment and consult with a

veterinarian.

Quantitative Toxicity Data
Published literature on the preclinical toxicity of CCT241736 provides limited quantitative data.

The following table summarizes the available information.

Table 1: Summary of In Vivo Toxicity Findings for CCT241736 in Mice

Parameter Dose Species/Model Observation Reference

Maximum

Tolerated Dose

(MTD)

100 mg/kg, p.o.,

b.i.d.

Athymic Nude

Mice (MOLM-13

Xenograft)

Established as

the highest dose

without

significant

toxicity.

[1]

Body Weight
150 mg/kg, p.o.,

b.i.d.

Athymic Nude

Mice

Led to weight

loss, requiring

dose reduction.

[1]

General Toxicity

(Chronic Dosing)

25, 50, 100

mg/kg, p.o., b.i.d.

Athymic Nude

Mice (MOLM-13

Xenograft)

No observed

toxicity.
[1][2]
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p.o. = oral administration; b.i.d. = twice daily

Experimental Protocols
Key Experiment: In Vivo Efficacy and Toxicity Assessment in a Mouse Xenograft Model of AML

This protocol is based on methodologies described in preclinical studies of CCT241736[1][2].

Cell Culture:

Culture human AML cell lines with FLT3-ITD mutations (e.g., MOLM-13 or MV4-11) in

RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

Maintain cells in a humidified incubator at 37°C with 5% CO2.

Harvest cells during the logarithmic growth phase for implantation.

Animal Model:

Use female athymic nude mice, 6-8 weeks old.

Allow mice to acclimatize for at least one week before the start of the experiment.

All animal procedures should be performed in accordance with institutional guidelines and

approved by the local ethics committee.

Tumor Implantation:

Resuspend the cultured AML cells in sterile phosphate-buffered saline (PBS) or a similar

appropriate vehicle.

Inject 2 x 10^6 cells subcutaneously into the right flank of each mouse.

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per

week.

Calculate tumor volume using the formula: (Length x Width^2) / 2.
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When the mean tumor diameter reaches approximately 6 mm, randomize the mice into

treatment and control groups.

Drug Preparation and Administration:

Prepare CCT241736 in a vehicle suitable for oral gavage (e.g., 10% DMSO, 20% PEG

400, 5% Tween 80, and 65% water)[1].

The control group should receive the vehicle only.

Administer CCT241736 or vehicle orally twice daily at the desired doses (e.g., 25, 50, 100

mg/kg).

Toxicity Assessment:

Monitor the body weight of the mice daily or at least three times per week.

Observe the animals for any clinical signs of toxicity, such as changes in posture, activity,

or grooming.

At the end of the study, collect blood for hematological and clinical chemistry analysis and

harvest organs for histopathological examination.

Signaling Pathway Diagrams
Below are diagrams illustrating the signaling pathways targeted by CCT241736 and a typical

experimental workflow for its preclinical evaluation.
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Caption: Mechanism of action of CCT241736 targeting FLT3 and Aurora kinase pathways.
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Caption: Experimental workflow for preclinical evaluation of CCT241736.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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